Fmoc-D-Thr(tBu)-OH Fmoc-D-Thr(tBu)-OH
Brand Name: Vulcanchem
CAS No.: 138797-71-4
VCID: VC21540191
InChI: InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m0/s1
SMILES: CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Molecular Formula: C23H27NO5
Molecular Weight: 397.5 g/mol

Fmoc-D-Thr(tBu)-OH

CAS No.: 138797-71-4

Cat. No.: VC21540191

Molecular Formula: C23H27NO5

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Thr(tBu)-OH - 138797-71-4

Specification

CAS No. 138797-71-4
Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
IUPAC Name (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Standard InChI InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m0/s1
Standard InChI Key LZOLWEQBVPVDPR-VBKZILBWSA-N
Isomeric SMILES C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Canonical SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Introduction

Chemical Structure and Properties

Fmoc-D-Thr(tBu)-OH, systematically named (2R,3S)-3-(tert-butoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, is a protected form of D-threonine with distinctive structural features. The compound combines the stereochemistry of D-threonine with two key protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a tert-butyl (tBu) ether at the β-hydroxyl position . This dual protection strategy makes it exceptionally valuable for controlled peptide synthesis.

Physicochemical Characteristics

The compound possesses several important physicochemical properties that influence its behavior in synthetic applications:

PropertyValueReference
Molecular FormulaC₂₃H₂₇NO₅
Molecular Weight397.46 g/mol
Physical StateWhite solid
Specific Rotation[α]D= -15 ± 2° (20°C)
CAS Number138797-71-4

The Fmoc group provides UV detectability, facilitating reaction monitoring, while the tert-butyl group enhances solubility in organic solvents and offers excellent stability under basic conditions commonly employed in peptide synthesis .

Synthesis and Preparation Methods

The preparation of Fmoc-D-Thr(tBu)-OH involves strategic manipulation of protecting groups and careful stereochemical control. Multiple synthetic routes have been developed, with variations in efficiency and scale.

Multi-Step Synthesis Approach

One established synthetic pathway follows Qing's method, beginning with a chiral diol precursor. The synthesis proceeds through the following key steps:

  • Formation of cyclic sulfate from the diol

  • Ring opening with sodium azide

  • Protection of the hydroxyl group with tert-butyl

  • Removal of the benzoyl protecting group

  • Reduction of the azido group to amine

  • Protection with Fmoc group

  • Oxidation to the carboxylic acid

This method reportedly yields approximately 30% of the final product from the starting material .

Alternative Synthesis Route

An alternative synthetic approach involves:

  • Conversion of L-threonine to methyl ester hydrochloride using thionyl chloride

  • Protection with benzyl chloroformate to produce Z-Thr-OMe

  • Introduction of tert-butyl group using isobutene in dichloromethane with sulfuric acid catalyst

  • Saponification to obtain Z-Thr(tBu)-OH

  • Reduction with sodium borohydride to Z-Thr(tBu)-ol

  • Hydrogenation to remove the Z group

  • Introduction of the Fmoc group using N-(9-fluorenylmethoxycarbonyloxy)succinimide

This methodology produces the final compound with yields of approximately 85% in the final step .

Critical Parameters in Synthesis

The synthesis requires careful control of several parameters to maintain stereochemical integrity and maximize yield:

ParameterOptimal ConditionEffect on Synthesis
TemperatureBelow 0°C during certain stepsPrevents racemization
Reducing AgentSodium borohydride in THFSelective reduction of carboxyl group
Protecting Group IntroductionN-methylmorpholine/ethyl chloroformateActivates carboxyl for reduction
Hydrogenation5% Pd/C in methanolSelective Z-group removal

Maintaining these conditions is crucial for obtaining high purity Fmoc-D-Thr(tBu)-OH suitable for peptide synthesis applications .

Applications in Peptide Synthesis

Fmoc-D-Thr(tBu)-OH plays a vital role in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) where controlled, sequential addition of amino acids is essential.

Role in Fmoc-SPPS

In Fmoc-SPPS, Fmoc-D-Thr(tBu)-OH serves as a building block that can be selectively deprotected and coupled to growing peptide chains. The Fmoc group is removed under basic conditions (typically using piperidine in DMF), while the tert-butyl ether remains stable until final cleavage using trifluoroacetic acid (TFA) . This orthogonal protection strategy allows for the selective manipulation of functional groups during peptide assembly.

Practical Examples in Peptide Synthesis

Researchers have successfully employed Fmoc-D-Thr(tBu)-OH in the synthesis of complex peptides, including bioactive compounds with therapeutic potential. For instance, it was used in the synthesis of DTPA-D-Phe1-octreotide, a somatostatin analog with applications in imaging and therapy:

  • Loading Fmoc-Thr(tBu)-OH onto 2-chlorotrityl chloride resin

  • Sequential peptide chain assembly using Fmoc chemistry

  • Coupling of mDTPA to the alpha amine group

  • Removal of protecting groups using TFA-thioanisole

  • Iodine oxidation and purification

This synthetic pathway yielded 31.8% of the desired product, which exhibited excellent purity as confirmed by analytical HPLC, amino acid analysis, and mass spectrometry .

Deprotection and Coupling Strategies

The utility of Fmoc-D-Thr(tBu)-OH in peptide synthesis heavily depends on effective deprotection and coupling methods that maintain stereochemical integrity while promoting high yields.

Fmoc Deprotection Methods

Various reagents have been investigated for Fmoc removal, with significant impacts on reaction outcomes:

Deprotection ReagentConcentrationTemperatureAdvantagesLimitationsReference
Piperidine (PPR)20% v/v in DMF60°CStandard method, rapidCan promote aspartimide formation
Dipropylamine (DPA)25% v/v in DMF60°CReduced aspartimide formationModerate deprotection rate
Piperazine/DBU-Room temp.Very rapid (< 1 min)May cause epimerization
Diisopropylamine (DIPA)-Room temp.Gentle conditionsIncomplete deprotection

Research indicates that the choice of deprotection reagent significantly impacts final product yield and purity. For instance, when synthesizing complex peptides, 25% DPA at 60°C provided 39% isolated yield with 77% crude purity, comparable to traditional piperidine methods .

Coupling Reactions and Considerations

Effective coupling of Fmoc-D-Thr(tBu)-OH to growing peptide chains requires careful selection of activating agents and reaction conditions:

  • Common coupling reagents include HBTU, TBTU, and PyBOP with HOBt

  • DIC/HOBt combinations are effective for difficult sequences

  • Reaction times typically range from 1-2 hours at room temperature

  • Double couplings may be necessary for sterically hindered sequences

These conditions help overcome potential issues related to the sterically demanding tert-butyl group while maintaining high coupling efficiency .

Stereochemical Considerations and Racemization

The stereochemical integrity of Fmoc-D-Thr(tBu)-OH throughout peptide synthesis is crucial for biological activity of the final peptides, as D-amino acids often confer distinct properties compared to their L-counterparts.

Factors Affecting Racemization

Several factors can influence the stereochemical stability of Fmoc-D-Thr(tBu)-OH during synthesis:

  • Base strength: Strong bases accelerate racemization

  • Temperature: Elevated temperatures increase racemization rates

  • Coupling reagents: Some activating agents promote racemization

  • Solvent effects: Polar aprotic solvents can enhance base strength

Studies have shown that Fmoc-D-Thr(tBu)-OH exhibits approximately 8.5% racemization under standard coupling conditions (DIEA/DMF at 25°C), which is relatively low compared to other amino acid derivatives. This stereochemical stability contributes to its utility in peptide synthesis applications.

Comparison with Similar Compounds

Fmoc-D-Thr(tBu)-OH belongs to a family of protected amino acids used in peptide synthesis. Understanding its relationship to similar compounds provides valuable context for its applications.

Structural Analogues

Several structurally related compounds serve complementary roles in peptide synthesis:

CompoundKey Structural DifferenceSpecific ApplicationsReference
Fmoc-L-Thr(tBu)-OHL-stereochemistry at C-2Natural peptide synthesis
Fmoc-D-allo-Thr(tBu)-OHDifferent stereochemistry at C-3Specialized peptidomimetics
Fmoc-D-Tyr(tBu)-OHTyrosine instead of threonineNeuropharmacological studies
Fmoc-D-Ser(tBu)-OHLacks methyl at C-3Enhanced hydrogen bonding

Each of these derivatives offers specific advantages for particular applications in peptide chemistry. For instance, Fmoc-D-Tyr(tBu)-OH has been employed in neuropharmacological studies examining cognitive performance, while Fmoc-D-allo-Thr(tBu)-OH provides unique conformational properties useful in peptide structure investigations.

Functional Comparison

The functional differences between these compounds manifest in various ways:

  • Solubility profiles in common peptide synthesis solvents

  • Coupling efficiency under standard conditions

  • Deprotection kinetics and side reactions

  • Influence on peptide secondary structure

Fmoc-D-Thr(tBu)-OH generally exhibits excellent solubility in DMF and NMP, good coupling efficiency with standard reagents, and minimal side reactions during deprotection . These properties make it particularly valuable for synthesizing complex peptides requiring D-amino acid incorporation.

Applications in Research and Drug Development

Beyond standard peptide synthesis, Fmoc-D-Thr(tBu)-OH has found applications in diverse research areas, particularly in the development of peptide-based therapeutics and diagnostic tools.

Therapeutic Peptide Development

The incorporation of D-threonine into peptide structures can significantly alter their pharmacological properties:

  • Enhanced proteolytic stability due to resistance to natural proteases

  • Modified binding selectivity for biological targets

  • Altered conformational preferences influencing bioactivity

  • Improved bioavailability compared to all-L peptides

These properties have made Fmoc-D-Thr(tBu)-OH valuable in the development of peptide-based drugs, particularly for applications requiring extended half-lives in vivo .

Bioconjugation and Diagnostic Applications

The controlled reactivity of Fmoc-D-Thr(tBu)-OH has enabled its use in bioconjugation chemistry, where peptides are attached to reporter molecules, surfaces, or other biomolecules:

  • Synthesis of radiolabeled peptides for imaging applications

  • Development of peptide-drug conjugates for targeted therapy

  • Creation of affinity reagents for diagnostic purposes

  • Preparation of immobilized peptides for affinity chromatography

For example, Fmoc-D-Thr(tBu)-OH was employed in the synthesis of DTPA-conjugated octreotide analogs, which could subsequently be labeled with indium-111 for diagnostic imaging with radiochemical yields exceeding 95% .

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